molecular formula C14H24N2O3S2 B6795179 N-[(1-hydroxycycloheptyl)methyl]-2-(4-methyl-1,3-thiazol-5-yl)ethanesulfonamide

N-[(1-hydroxycycloheptyl)methyl]-2-(4-methyl-1,3-thiazol-5-yl)ethanesulfonamide

Cat. No.: B6795179
M. Wt: 332.5 g/mol
InChI Key: FTZCZDUGKWSHAA-UHFFFAOYSA-N
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Description

N-[(1-hydroxycycloheptyl)methyl]-2-(4-methyl-1,3-thiazol-5-yl)ethanesulfonamide is a complex organic compound that features a unique combination of a cycloheptyl group, a thiazole ring, and an ethanesulfonamide moiety

Properties

IUPAC Name

N-[(1-hydroxycycloheptyl)methyl]-2-(4-methyl-1,3-thiazol-5-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3S2/c1-12-13(20-11-15-12)6-9-21(18,19)16-10-14(17)7-4-2-3-5-8-14/h11,16-17H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZCZDUGKWSHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCS(=O)(=O)NCC2(CCCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycycloheptyl)methyl]-2-(4-methyl-1,3-thiazol-5-yl)ethanesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Cycloheptyl Group Introduction: The cycloheptyl group can be introduced via a Grignard reaction, where cycloheptyl magnesium bromide reacts with a suitable electrophile.

    Sulfonamide Formation: The ethanesulfonamide moiety is introduced through the reaction of ethanesulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycycloheptyl)methyl]-2-(4-methyl-1,3-thiazol-5-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced thiazole derivative.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[(1-hydroxycycloheptyl)methyl]-2-(4-methyl-1,3-thiazol-5-yl)ethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anti-inflammatory properties.

    Materials Science: Use in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycycloheptyl)methyl]-2-(4-methyl-1,3-thiazol-5-yl)ethanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-hydroxycyclohexyl)methyl]-2-(4-methyl-1,3-thiazol-5-yl)ethanesulfonamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-[(1-hydroxycyclooctyl)methyl]-2-(4-methyl-1,3-thiazol-5-yl)ethanesulfonamide: Similar structure but with a cyclooctyl group.

Uniqueness

N-[(1-hydroxycycloheptyl)methyl]-2-(4-methyl-1,3-thiazol-5-yl)ethanesulfonamide is unique due to the presence of the cycloheptyl group, which can impart different steric and electronic properties compared to its cyclohexyl and cyclooctyl analogs. This uniqueness can influence its biological activity and chemical reactivity.

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